Formetorex

Catalog No.
S3709308
CAS No.
22148-75-0
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formetorex

CAS Number

22148-75-0

Product Name

Formetorex

IUPAC Name

N-(1-phenylpropan-2-yl)formamide

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12)

InChI Key

SGSYPSYCGPLSML-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NC=O

solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC(CC1=CC=CC=C1)NC=O

The exact mass of the compound Formetorex is 163.099714038 g/mol and the complexity rating of the compound is 130. The solubility of this chemical has been described as 24.4 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['511083', '245648']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Formetorex, also known as N-formylamphetamine, is a substituted amphetamine primarily recognized for its critical role in chemical synthesis and forensic analysis. While historically investigated as an anorectic agent, it was never commercially marketed for therapeutic use. Today, its principal value lies in its status as a necessary intermediate in the Leuckart reaction pathway for producing amphetamine, making it an indispensable reference material for forensic laboratories seeking to identify specific illicit manufacturing routes. Its distinct N-formyl structure differentiates its chemical and pharmacological properties from amphetamine, providing specific utility in analytical and research applications.

Procuring amphetamine as a substitute for Formetorex is inadequate for applications requiring synthetic pathway analysis. The presence of amphetamine confirms the identity of the end-product but provides no information about its manufacturing origin. In contrast, the detection of Formetorex serves as a definitive marker for the use of the Leuckart reaction, a critical piece of intelligence in forensic investigations. Furthermore, in analytical chemistry, the distinct chemical functionalities—an amide in Formetorex versus a primary amine in amphetamine—preclude interchangeability. These differences necessitate separate strategies for chromatographic separation and derivatization, as methods optimized for amphetamine's primary amine will not be effective for Formetorex's N-formyl group, leading to analytical failures such as co-elution.

Definitive Forensic Marker: Unambiguous Identification of the Leuckart Synthesis Route

Formetorex is not merely a byproduct but a necessary intermediate in the Leuckart synthesis of amphetamine. Its presence in a seized sample is a definitive indicator that this specific manufacturing pathway was used. In contrast, the end-product, amphetamine, is route-agnostic, and other impurities may be less specific or present in lower concentrations. The identification of Formetorex provides unequivocal evidence for source attribution, a higher standard of proof than identifying the final product alone.

Evidence DimensionSynthetic Route Specificity
Target Compound DataNecessary Intermediate: Presence is a definitive indicator of the Leuckart reaction.
Comparator Or BaselineAmphetamine (End Product): Presence is route-agnostic. / Other Impurities (e.g., 4-Methyl-5-phenylpyrimidine): Route-specific byproducts, but not mandatory intermediates.
Quantified DifferenceQualitative but absolute: Provides unambiguous source attribution not possible with the end-product or most byproducts.
ConditionsForensic analysis of seized amphetamine samples via GC-MS or LC-MS.

For forensic laboratories, procuring a Formetorex certified reference standard is essential for legally defensible and unambiguous identification of a specific manufacturing pathway.

Processability Advantage: Selective Derivatization for Unambiguous GC-MS Quantification

The chemical reactivity of Formetorex's amide group is fundamentally different from that of amphetamine's primary amine. For gas chromatography (GC) analysis, primary amines like amphetamine are routinely derivatized with acylating agents such as trifluoroacetic anhydride (TFAA) to improve volatility and chromatographic behavior. Amphetamine readily reacts to form a stable amide derivative with a significantly altered retention time. Under these same conditions, the N-formyl group of Formetorex, being an amide, does not react. This differential reactivity allows for complete chromatographic resolution of the two compounds, eliminating the common analytical problem of co-elution.

Evidence DimensionReactivity with Acylating Derivatization Agents (e.g., TFAA)
Target Compound DataNo reaction (stable amide group).
Comparator Or BaselineAmphetamine: Readily forms a stable, less polar amide derivative.
Quantified DifferenceBinary (No reaction vs. Full reaction), enabling complete chromatographic separation.
ConditionsGas Chromatography (GC) analysis following a standard derivatization step with agents like TFAA, PFPA, or HFBA.

This differential reactivity is a key processability advantage, allowing analytical labs to develop robust methods that avoid co-elution and accurately quantify both the precursor and end-product in a single run.

Attenuated Pharmacological Potency: A Differentiated Tool for Neuropharmacology Research

While structurally related to potent central nervous system stimulants, Formetorex displays a significantly milder pharmacological profile. In behavioral assays, its stimulant potency is estimated to be approximately one-tenth that of methamphetamine. This attenuation is a key differentiator for research applications. It allows for the investigation of the phenethylamine scaffold and its interaction with monoamine transporters while avoiding the profound stimulant effects and high abuse liability associated with its more potent, de-formylated or N-methylated analogs.

Evidence DimensionRelative Stimulant Potency
Target Compound DataPotency is ~1/10th that of methamphetamine.
Comparator Or BaselineMethamphetamine: 10x higher potency.
Quantified Difference90% reduction in CNS stimulant potency compared to methamphetamine.
ConditionsIn vivo behavioral assays in animal models.

For researchers studying monoamine reuptake or seeking a CNS-penetrant molecule without the potent psychomotor activity of amphetamine or methamphetamine, Formetorex serves as a valuable, attenuated comparator compound.

Forensic Chemistry: Certified Reference Material for Synthetic Route Confirmation

Based on its status as a necessary intermediate, Formetorex is procured as a certified reference material (CRM) to definitively identify the Leuckart reaction in seized drug samples. Its presence provides stronger and more specific evidence for source attribution than the end-product alone.

Analytical Method Development: Resolving Co-Elution with Amphetamine

The differential chemical reactivity of Formetorex is leveraged to develop and validate chromatographic methods (especially GC-MS) for the simultaneous analysis of amphetamine and its route-specific impurities. It serves as a negative control in derivatization steps, ensuring baseline separation from amphetamine.

Neuropharmacological Research: Investigating Amphetamine-like Effects with Reduced Potency

As a research tool, Formetorex is used in studies of stimulant mechanisms, dopamine/norepinephrine reuptake, and the structure-activity relationships of phenethylamines, where a milder pharmacological profile than amphetamine or methamphetamine is required for the experimental model.

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

163.099714038 g/mol

Monoisotopic Mass

163.099714038 g/mol

Heavy Atom Count

12

UNII

30555LM9SQ

Wikipedia

Formetorex

Dates

Last modified: 08-20-2023

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